molecular formula C11H14O2 B1676463 Methyleugenol CAS No. 93-15-2

Methyleugenol

Cat. No. B1676463
CAS RN: 93-15-2
M. Wt: 178.23 g/mol
InChI Key: ZYEMGPIYFIJGTP-UHFFFAOYSA-N
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Description

Methyleugenol is an allyl-chain-substituted guaiacol that structurally resembles safrole . It is a colorless to pale yellow, oily liquid with an odor of cloves and carnations . It is insoluble in water, glycol, and propylene glycol and soluble in ethanol, ethyl ether, chloroform, and many other organic solvents .


Synthesis Analysis

Methyl eugenol can be synthesized from eugenol using dimethyl sulphate . The result is dried with anhydrous Na2SO4 and n-hexane is separated by the rotary evaporator . The result of the synthesis was analyzed using GC-MS and Fourier Transform Infrared (FTIR) .


Molecular Structure Analysis

Methyleugenol has a molecular formula of C11H14O2 and a molecular weight of 178.2277 . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-4-5-9-6-7-10 (12-2)11 (8-9)13-3/h4,6-8H,1,5H2,2-3H3 .


Chemical Reactions Analysis

Eugenol derivatives, including methyleugenol, are produced by esterification reactions in the hydroxyl group (−OH) of eugenol with different carboxylic acids and also by addition reactions in the double bond of the allyl group . The derivatives had a promising antibacterial potential .


Physical And Chemical Properties Analysis

Methyleugenol is denser than water and will sink . The specific gravity is 1.0396 at 68°F .

Scientific Research Applications

Genotoxicity and Carcinogenic Risk

  • DNA Adduct Formation : Methyleugenol has been identified as a genotoxic carcinogen in mice and rats, primarily affecting the liver. Human liver samples have shown the presence of DNA adducts originating from methyleugenol, indicating a potential carcinogenic risk in humans due to substantial levels of hepatic DNA adducts. This discovery underscores the significance of methyleugenol's metabolic activation and its implications for human health (Herrmann et al., 2013).

Metabolism and Toxicological Aspects

  • Metabolic Pathways : Methyleugenol undergoes metabolism in liver microsomes and primary hepatocytes, producing various metabolites. Some metabolites demonstrate cytotoxicity and are involved in DNA-adduct formation, which might contribute to the carcinogenic and organotoxic potential of methyleugenol. Understanding these metabolic pathways is crucial for assessing the toxicological impact of methyleugenol exposure (Cartus et al., 2012).

Neurological and Biochemical Effects

  • Neurological Agonist Properties : Methyleugenol acts as a novel agonist of ionotropic γ-aminobutyric acid (GABA) receptors, indicating its potential for anticonvulsant and anesthetic activities. This action suggests a broader scope for methyleugenol's application in neurological disorders and anesthesia (Ding et al., 2014).

Antioxidative and Anti-inflammatory Properties

  • Cytoprotective Effects : Research indicates methyleugenol's cytoprotective effects against oxidative injury and inflammation, particularly in the context of cerebral ischemia. Methyleugenol significantly reduces oxidative stress markers and pro-inflammatory cytokines, suggesting its potential as a treatment for ischemia and inflammation-related diseases (Choi et al., 2010).

Antimicrobial and Food Safety Applications

  • Food Preservation : Methyleugenol has demonstrated efficacy in inhibiting Aspergillus flavus colonization and aflatoxin production in peanuts, highlighting its potential as a natural preservative to enhance food safety (Sudhakar et al., 2009).

Safety And Hazards

Methyleugenol may cause an allergic skin reaction, serious eye irritation, and is toxic to aquatic life . Symptoms of exposure to this compound include nausea, vomiting, diarrhea, circulatory collapse, dizziness, rapid and shallow breathing, unconsciousness, convulsions, abdominal burning, dysuria, hematuria, tachycardia, bronchial irritation, anuria, pulmonary edema, bronchial pneumonia, and renal damage .

Future Directions

Methyleugenol is a common phenylpropanoid found in many plant species, particularly in spices and medicinal plants . It can be converted to other useful phenylpropanoids either to elemicin or myristicin, and then, in the latter compound, to dillapiole, via the regulation of two genes in Perilla frutescens (Lamiaceae) . This suggests that methyleugenol could serve as a valuable catalyst for generating bioactive compounds in the future .

properties

IUPAC Name

1,2-dimethoxy-4-prop-2-enylbenzene
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InChI

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3
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InChI Key

ZYEMGPIYFIJGTP-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)CC=C)OC
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Molecular Formula

C11H14O2
Record name METHYLEUGENOL
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DSSTOX Substance ID

DTXSID5025607
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Molecular Weight

178.23 g/mol
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Physical Description

Methyleugenol is a clear colorless to pale yellow liquid with a spicy earthy odor. Bitter burning taste. (NTP, 1992), Colorless to pale yellow liquid; [Merck Index] Slightly herbal odor; [HSDB], Liquid, Colourless to pale yellow liquid; Clove-carnation aroma
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Boiling Point

490.5 °F at 760 mmHg (NTP, 1992), 254.7 °C
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Flash Point

210 °F (NTP, 1992), 99 °C, 99 °C (210 °F) (closed cup)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in most organic solvents, Soluble in ethanol, ethyl ether, Soluble in fixed oils; insoluble in glycerin and propylene glycol, In water, 500 mg/L at 25 °C, 0.5 mg/mL at 25 °C, Insoluble in water; soluble in most fixed oils; insoluble in glycerol and propylene glycol, Soluble (in ethanol)
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Density

1.0396 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.032-1.036 at 25 °C, 1.032-1.036
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Vapor Density

greater than 1.0 (NTP, 1992) (Relative to Air)
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Vapor Pressure

0.02 mmHg at 68 °F ; 1 mmHg at 185.0 °F (NTP, 1992), 0.01 [mmHg], 0.012 mm Hg at 25 °C (extrapolated)
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Product Name

Methyleugenol

Color/Form

Crystals from hexane, Colorless to pale yellow liquid

CAS RN

93-15-2
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Melting Point

25 °F (NTP, 1992), -4 °C
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Synthesis routes and methods I

Procedure details

33 parts of eugenol, 50 parts of dimethyl carbonate and 2 parts of tri-n-butylphosphine are kept for 15 hours at 190° C. Working up takes place as described in Example 24. 31 parts (88% of theory, based on converted eugenol) of eugenol methyl ether of boiling point 69°-70° C./0.13 mbar are obtained. The conversion is virtually quantitative.
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Synthesis routes and methods II

Procedure details

Chemicals were purchased from Sigma-Aldrich Chemical Company (St. Louis, Mo.) unless noted. Plant oils were manufactured by Aura Cacia (Weaverville, Calif.). Juvocimene was synthesized as described (Mestres, R. and E. Munoz, 1996, Synthetic Comm., 26:1309-1319). Myristicin, apiole, bergamotin, tangeretin, bisabolol, and cucurbitacin were obtained from Indofine Chemical Company (Somerville, N.J.). Methyleugenol was provided by the Batelle Chemical Company (Columbus, Ohio). Man-made insecticides were purchased from Chem Service (West Chester, Pa.). The precocene-like suicide substrate 3,4-dimethoxyisopentenylphenol was prepared as described Bowers, W. S., et al., 1976, Science, 217:647-648) except that a 3,4-dimethoxylated reactant was used.
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Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cucurbitacin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyleugenol
Reactant of Route 2
Reactant of Route 2
Methyleugenol
Reactant of Route 3
Reactant of Route 3
Methyleugenol
Reactant of Route 4
Reactant of Route 4
Methyleugenol
Reactant of Route 5
Reactant of Route 5
Methyleugenol
Reactant of Route 6
Reactant of Route 6
Methyleugenol

Citations

For This Compound
8,630
Citations
JL Burkey, JM Sauer, CA McQueen, IG Sipes - … Research/Fundamental and …, 2000 - Elsevier
Methyleugenol is a substituted alkenylbenzene found in a … Toxicology Program, methyleugenol caused neoplastic … and genotoxicity caused by methyleugenol and other alkenylbenzene …
Number of citations: 130 www.sciencedirect.com
M Miele, R Dondero, G Ciarallo… - Journal of agricultural …, 2001 - ACS Publications
… Intake of methyleugenol with the human diet is usually considered to be very low, but the … to the intake of non-negligible doses of methyleugenol. As methyleugenol was not found in full- …
Number of citations: 122 pubs.acs.org
M De Vincenzi, M Silano, P Stacchini, B Scazzocchio - Fitoterapia, 2000 - Elsevier
Methyleugenol (ME) is a natural constituent of the essential oils of a number of plants widely used in foodstuffs as flavouring agents. Its occurrence, routes of intake, and available …
Number of citations: 77 www.sciencedirect.com
AB Sell, EA Carlini - Pharmacology, 1976 - karger.com
A comparative study of four natural eugenol compounds found in the volatile oil fraction of Myristica pagans, namely eugenol (E), methyleugenol (ME), isoeugenol and methylisoeugenol…
Number of citations: 82 karger.com
Y Huang, SH Ho, HC Lee, YL Yap - Journal of Stored Products Research, 2002 - Elsevier
… Methyleugenol, an analogue of … Methyleugenol was included as it is another analogue of eugenol. The present study examines (1) the toxicity of eugenol, isoeugenol and methyleugenol…
Number of citations: 372 www.sciencedirect.com
S Yano, Y Suzuki, M Yuzurihara, Y Kase… - European journal of …, 2006 - Elsevier
… effect of methyleugenol. To clarify the analgesic effect of methyleugenol, we evaluated the antinociceptive effect of methyleugenol and its mechanism, using the formalin test in mice. …
Number of citations: 91 www.sciencedirect.com
National Toxicology Program - … technical report series, 2000 - pubmed.ncbi.nlm.nih.gov
… Methyleugenol is used as a flavoring agent in jellies, … Methyleugenol has also been used as an insect attractant in eradication programs and as an anesthetic in rodents. Methyleugenol …
Number of citations: 101 pubmed.ncbi.nlm.nih.gov
A Ahmad, A Khan, LA Khan… - Journal of Medical …, 2010 - microbiologyresearch.org
The species Candida is a group of opportunistic pathogenic commensals in immune-compromised patients. Treatment of Candida infections is becoming increasingly difficult due to …
Number of citations: 139 www.microbiologyresearch.org
YK Choi, GS Cho, S Hwang, BW Kim, JH Lim… - Free Radical …, 2010 - Taylor & Francis
… However, little study has been done of the anti-ischemic and anti-inflammatory activities of methyleugenol. Thus, in the present study we investigated those activities of methyleugenol in …
Number of citations: 67 www.tandfonline.com
A Schecter, GW Lucier, ML Cunningham… - Environmental …, 2004 - ehp.niehs.nih.gov
… exist on the levels of methyleugenol or its metabolites in urine of … methyleugenol (Barr et al. 2000). The purpose of this collaborative study was to determine the levels of methyleugenol …
Number of citations: 33 ehp.niehs.nih.gov

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